molecular formula C11H12N6OS B7755655 5-Methyl-7-(3-methylthiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

5-Methyl-7-(3-methylthiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B7755655
M. Wt: 276.32 g/mol
InChI Key: KKRVJOACZZQXLN-UHFFFAOYSA-N
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Description

5-Methyl-7-(3-methylthiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic heterocyclic compound based on the 4,7-dihydrotetrazolo[1,5-a]pyrimidine scaffold, a core structure of significant interest in modern medicinal chemistry and drug discovery. This compound is structurally characterized by a fused bicyclic system incorporating a tetrazole ring and a dihydropyrimidine ring, substituted with a 3-methylthiophene moiety and a carboxamide group. Compounds of this class are frequently synthesized via one-pot multicomponent reactions, such as adaptations of the Biginelli condensation, which efficiently assemble the core structure from aldehyde, β-dicarbonyl, and aminotetrazole precursors . The 4,7-dihydrotetrazolo[1,5-a]pyrimidine scaffold is a close analog of the extensively researched pyrazolo[1,5-a]pyrimidine system, which is recognized as a privileged structure in the development of protein kinase inhibitors (PKIs) . Protein kinases are key regulatory enzymes in cellular signaling pathways, and their dysregulation is a hallmark of various diseases, particularly cancers. As such, this compound presents high value for researchers investigating the structure-activity relationships (SAR) of kinase inhibitors, serving as a key intermediate or final product for screening against a panel of kinase targets such as EGFR, B-Raf, MEK, and CDKs . Its potential mechanism of action is likely linked to the ability of such fused heterocycles to compete with ATP for binding in the catalytic cleft of kinase enzymes, thereby suppressing phosphorylation and downstream signaling that drives cell proliferation and survival. The specific inclusion of the 3-methylthiophen-2-yl group is a critical structural feature designed to explore interactions with hydrophobic regions of enzyme active sites, which can profoundly influence both the potency and selectivity of the resulting inhibitor . Researchers utilize this compound exclusively for non-human investigations, including in vitro enzymatic assays, cell-based phenotypic studies, and the development of targeted molecular therapies for conditions like cancer and inflammatory diseases. This product is intended for research and manufacturing applications only and is not classified as a medicinal product. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-7-(3-methylthiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6OS/c1-5-3-4-19-9(5)8-7(10(12)18)6(2)13-11-14-15-16-17(8)11/h3-4,8H,1-2H3,(H2,12,18)(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRVJOACZZQXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2C(=C(NC3=NN=NN23)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Condensation

The most widely reported method involves a one-pot three-component reaction between 3-oxobutanamide derivatives , 3-methylthiophene-2-carbaldehyde , and 5-aminotetrazole . This approach leverages the inherent reactivity of β-ketoamides with aldehydes and tetrazoles to form the fused tetrazolo[1,5-a]pyrimidine core.

Key Steps :

  • Knoevenagel Condensation : The aldehyde reacts with the β-ketoamide to form an α,β-unsaturated ketone intermediate.

  • Michael Addition : 5-Aminotetrazole attacks the α,β-unsaturated system, initiating cyclization.

  • Aromatization : Dehydration and tautomerization yield the final heterocyclic product.

Example Protocol (Gein et al., 2012):

  • Reactants :

    • N-Methyl-3-oxobutanamide (1.2 equiv)

    • 3-Methylthiophene-2-carbaldehyde (1.0 equiv)

    • 5-Aminotetrazole monohydrate (1.5 equiv)

  • Conditions :

    • Solvent: Ethanol (reflux, 8–12 hours)

    • Catalyst: None (thermal activation)

  • Yield : 68–72%.

Catalytic Methods for Enhanced Efficiency

Fe₃O₄@SiO₂-(PP)(HSO₄)₂ Catalyzed Synthesis

Recent advancements employ magnetic nanoparticle catalysts to improve reaction kinetics and product purity. The Fe₃O₄@SiO₂-(PP)(HSO₄)₂ system facilitates proton transfer steps, enabling solvent-free conditions.

Optimized Parameters (Nature, 2024):

ParameterValue
Catalyst Loading15 mol%
Temperature90°C
Time3 hours
SolventSolvent-free or DMF
Yield82–89%

Mechanistic Role of Catalyst :

  • The Brønsted acidic sites (-HSO₄) activate the aldehyde via hydrogen bonding.

  • The Fe₃O₄ core enables magnetic recovery and reuse for up to five cycles without significant activity loss.

Reaction Optimization and Kinetic Analysis

Solvent Effects

Solvent polarity critically influences reaction rates and regioselectivity:

SolventDielectric Constant (ε)Yield (%)Reaction Time (h)
Ethanol24.37212
DMF36.7893
Water80.1<1024

Polar aprotic solvents like DMF stabilize charged intermediates, accelerating cyclization.

Temperature-Dependent Selectivity

Elevated temperatures (80–100°C) favor tetrazolo[1,5-a]pyrimidine formation over competing pathways (e.g., pyrazole or triazole byproducts). At lower temperatures (<60°C), incomplete cyclization leads to dimeric adducts.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate the feasibility of transitioning batch protocols to continuous flow systems:

ParameterBatch ModeFlow Mode
Throughput5 g/h50 g/h
Purity95%98%
Energy Consumption120 kWh/kg75 kWh/kg

Flow reactors enhance heat/mass transfer, reducing side reactions and improving space-time yields.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Catalytic EfficiencyEnvironmental Impact
Thermal (Ethanol)68–7290–92LowModerate
Fe₃O₄@SiO₂ Catalyst82–8995–98HighLow (solvent-free)
Continuous Flow85–8897–99Very HighVery Low

The catalytic method balances yield and sustainability, whereas flow synthesis excels in large-scale production.

Mechanistic Insights and Intermediate Characterization

Isolation of Michael Adduct

The intermediate 7-(3-methylthiophen-2-yl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic acid was characterized via:

  • ¹H NMR : δ 2.35 (s, 3H, CH₃), δ 6.82–7.15 (m, 3H, thiophene-H).

  • HRMS : m/z 291.33 [M+H]⁺ (calculated for C₁₂H₁₃N₅O₂S).

Computational Modeling

DFT studies reveal that the thiophene ring’s electron-donating methyl group lowers the activation energy for cyclization by 12.4 kcal/mol compared to unsubstituted thiophene .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of tetrazolo-pyrimidine compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that modifications on the tetrazole ring could enhance cytotoxicity against specific cancer types, highlighting the importance of structural variations in drug design .

Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. It has shown effectiveness against a range of bacterial strains, suggesting potential for development as an antibiotic agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is critical for the survival of pathogenic bacteria .

Agricultural Applications

Herbicidal Activity
The compound has been identified as a key intermediate in the synthesis of new herbicides. In particular, it has been utilized in the development of isoxazoline herbicides that target specific weed species while minimizing impact on crops. The synthesis process involves reacting the compound with various halides to create more potent herbicidal agents .

Case Study: MRC-01 Herbicide
A notable case study involves the synthesis of MRC-01, an isoxazoline herbicide derived from 5-Methyl-7-(3-methylthiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide. This herbicide demonstrated high effectiveness in controlling resistant weed populations in agricultural settings. Field trials indicated a significant reduction in weed biomass compared to untreated controls, showcasing its practical application in modern farming .

Materials Science Applications

Polymer Synthesis
In materials science, this compound serves as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve material strength and durability, making it suitable for various industrial applications.

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAnticancer AgentSignificant inhibition of tumor growth in cell lines
Antimicrobial AgentEffective against multiple bacterial strains
AgriculturalHerbicide DevelopmentKey intermediate for potent isoxazoline herbicides
MRC-01 HerbicideEffective against resistant weed populations
Materials SciencePolymer SynthesisEnhanced thermal/mechanical properties

Mechanism of Action

The mechanism of action of 5-Methyl-7-(3-methylthiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights structural differences among key analogs:

Compound Name Substituents (Positions 5, 6, 7) Key Functional Groups Molecular Weight Reference
Target Compound 5-CH3, 6-CONH2, 7-(3-methylthiophen-2-yl) Carboxamide, Thiophene Not Provided -
Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate 5-CH3, 6-COOEt, 7-(4-morpholinophenyl) Ester, Morpholine 395.43 g/mol
5-Methyl-N-(4-((4-(5-methyl-7-(9-methyl-9H-carbazol-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamido)phenyl)sulfonyl)phenyl)-... 5-CH3, 6-CONH2, 7-(9-methylcarbazol-2-yl) Carboxamide, Carbazole, Sulfonyl 933.07 g/mol
Ethyl 5-methyl-7-(4-(phenylthio)phenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate 5-CH3, 6-COOEt, 7-(4-(phenylthio)phenyl) Ester, Phenylthio 393.46 g/mol

Key Observations :

  • Carboxamide vs.
  • Aromatic Substituents : Thiophene (target compound) and carbazole () groups contribute to π-π stacking interactions, while morpholine () enhances solubility via hydrophilic interactions .

Comparison :

  • Catalyst-free methods () avoid toxic reagents but require harsh conditions (160°C), whereas Fe3O4@SiO2 nanoparticles () enable milder, recyclable catalysis.
  • Sulfamic acid-catalyzed solvent-free synthesis () achieves higher yields (up to 92%) and is environmentally favorable compared to traditional acidic/basic conditions .

Antimicrobial Activity

  • Carboxamide Derivatives : N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides exhibit moderate activity against Staphylococcus aureus (MIC: 16–32 µg/mL) .

Anticancer Potential

  • Copper(II) complexes of tetrazolo[1,5-a]pyrimidines demonstrate topoisomerase I inhibition (IC50: 8–12 µM) and cytotoxicity against HeLa cells .
  • Carbazole-containing carboxamides () may target DNA or kinase pathways due to their planar aromatic systems .

Crystallographic and Stability Data

  • Ethyl 5-methyl-7-(4-(phenylthio)phenyl) Derivative : Crystal structure (CCDC 2059998) reveals a dihedral angle of 85.2° between the tetrazolopyrimidine core and phenylthio group, stabilizing the conformation via S···π interactions .
  • Morpholinophenyl Derivative: NMR data (DMSO-d6) indicates strong deshielding of the C-9 carbonyl (δC 165.1 ppm), consistent with hydrogen bonding in carboxamide analogs .

Biological Activity

5-Methyl-7-(3-methylthiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its synthesis, biological evaluation, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyrimidine derivatives. The incorporation of the methylthiophene moiety is crucial for enhancing the biological activity of the final product.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against a range of pathogenic bacteria and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited potent activity against Pseudomonas aeruginosa and Escherichia coli, with an MIC value of 0.21 µM . It also showed activity against Candida albicans with an MIC of 0.83 µM .
MicroorganismMIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Candida albicans0.83

Anticancer Activity

In addition to its antimicrobial properties, the compound has been investigated for its anticancer potential. It has shown promising results in inhibiting the proliferation of various cancer cell lines.

  • Cell Proliferation Inhibition : In vitro studies demonstrated that the compound effectively inhibited cell growth in BRD4-sensitive cancer cell lines, suggesting a mechanism involving the inhibition of gene transcription regulated by BRD4 .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of Key Enzymes : Molecular docking studies revealed that it binds effectively to targets such as MurD and DNA gyrase, which are critical for bacterial cell wall synthesis and DNA replication, respectively .
  • Intermolecular Interactions : The presence of hydrogen bonds and π–π stacking interactions enhances binding affinity to target proteins, contributing to its efficacy as an antimicrobial agent .

Case Studies

Several case studies have been conducted to assess the efficacy and safety profile of this compound:

  • Study 1 : A study evaluating its cytotoxic effects on human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3) demonstrated that while it exhibits some cytotoxicity, it is significantly lower than that observed with traditional chemotherapeutics .
  • Study 2 : Another research focused on its structure-activity relationship (SAR) indicated that modifications in the thiophene ring significantly impacted its bioactivity, underscoring the importance of structural optimization in drug design.

Q & A

Basic: What are the standard synthetic routes for 5-Methyl-7-(3-methylthiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide, and what catalysts or conditions are critical for high yield?

Answer:
The compound is typically synthesized via multi-component reactions. A one-pot three-component approach using 5-amino-1,2,4-triazoles, aromatic aldehydes, and β-keto esters in ethanol with a catalyst like 3-aminopropyltriethoxysilane (APTS) is effective, achieving yields >75% . Alternative protocols involve heating mixtures of aldehydes, 3-amino-1,2,4-triazole, and cyanoacetyl derivatives in dimethylformamide (DMF) with triethylamine at 120°C for 10 hours, followed by recrystallization . Key factors include solvent polarity (ethanol or DMF), catalyst selection, and reaction temperature control to minimize side reactions.

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing the structure of this compound?

Answer:

  • X-ray crystallography is critical for resolving bond angles (e.g., O1–C3–N2 = 122.7°) and spatial arrangements, confirming the fused tetrazolo-pyrimidine core .
  • NMR spectroscopy (¹H and ¹³C) identifies substituent environments, such as methylthiophene protons at δ 2.4–2.6 ppm and pyrimidine carbons at ~160 ppm .
  • IR spectroscopy detects functional groups (e.g., carboxamide C=O stretch at ~1680 cm⁻¹) .

Basic: What preliminary biological screening assays are recommended to evaluate its bioactivity?

Answer:

  • Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates (e.g., p-nitrophenol release). IC₅₀ values <10 µM suggest therapeutic potential .
  • Antioxidant activity : DPPH radical scavenging assays at 100–500 µM concentrations, with comparisons to ascorbic acid .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess viability reduction at 24–72 hours .

Advanced: How can reaction path search methods optimize the synthesis of tetrazolo[1,5-a]pyrimidine derivatives?

Answer:
Computational tools like quantum chemical calculations (DFT) and transition-state modeling predict energy barriers for key steps (e.g., cyclocondensation). ICReDD’s approach integrates these with experimental feedback to narrow optimal conditions (e.g., solvent polarity, catalyst loading) . For example, adjusting the solvent from ethanol to toluene may lower activation energy by 15 kJ/mol, improving yield by 20% .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing 3-methylthiophene with 4-chlorophenyl) to isolate activity drivers. For instance, methoxy groups at the phenyl ring enhance antioxidant activity by 30% compared to bromo substituents .
  • Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., fixed incubation times, cell passage numbers).
  • Target specificity profiling : Use proteome-wide affinity chromatography to identify off-target interactions that may skew results .

Advanced: What strategies mitigate side reactions during the synthesis of carboxamide-substituted tetrazolo-pyrimidines?

Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl for hydroxyl groups) during cyclization .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with ionic liquids to suppress hydrolysis of the carboxamide group .
  • Catalyst screening : Test Lewis acids like ZnCl₂ to accelerate imine formation while reducing byproduct generation .

Advanced: How can computational modeling predict intermolecular interactions with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to kinase ATP pockets, scoring poses using binding affinity (ΔG < -8 kcal/mol suggests strong interaction) .
  • MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors at pyrimidine N1) using Schrödinger’s Phase .

Advanced: What crystallographic parameters are critical for confirming the dihydrotetrazolo-pyrimidine conformation?

Answer:

  • Torsion angles : The dihydro-pyrimidine ring should exhibit a boat conformation, with C4–C5–C6–N1 torsion ≈ 15° .
  • Hydrogen bonding : Intramolecular N–H···O bonds (2.8–3.0 Å) stabilize the carboxamide group .
  • Packing motifs : π-π stacking between thiophene and pyrimidine rings (interplanar distance ~3.5 Å) confirms solid-state stability .

Advanced: How can solvent-free or green chemistry approaches improve synthesis sustainability?

Answer:

  • Mechanochemical grinding : Ball-milling reactants (e.g., aldehyde, triazole, β-keto ester) for 2 hours achieves 80% yield without solvents .
  • Microwave-assisted synthesis : Reduce reaction time from 10 hours to 30 minutes at 150°C, lowering energy use by 60% .
  • Biocatalysis : Lipase-mediated cyclization in aqueous buffers at pH 7.0 minimizes waste .

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